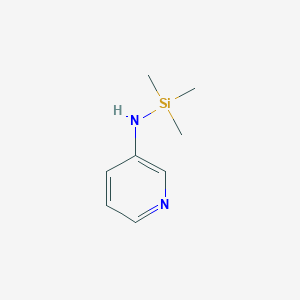

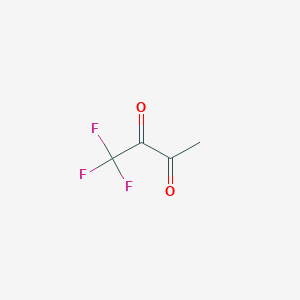

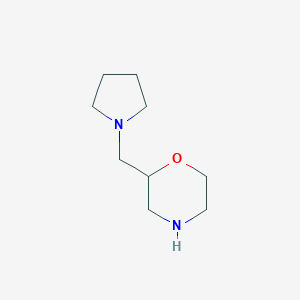

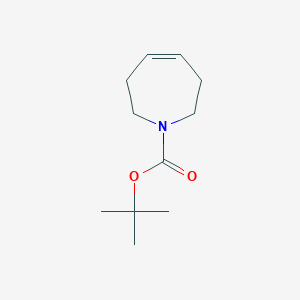

![molecular formula C16H20N2O3 B153186 tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 205383-87-5](/img/structure/B153186.png)

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a spirocyclic oxindole derivative, which is a structural motif commonly found in a variety of natural products and pharmaceutical compounds. The spirocyclic structure is characterized by a bicyclic system where two rings are joined at a single carbon atom. The presence of the oxindole moiety and the pyrrolidine ring in the spirocyclic system suggests that this compound could exhibit interesting biological activities and could serve as a versatile intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related spirocyclic oxindole analogues has been reported with efficient and scalable synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through a bifunctional approach that allows for further selective derivatization on the azetidine and cyclobutane rings . Another efficient synthesis was described for a spirocyclic oxindole analogue, which involved key steps such as dianion alkylation and cyclization, followed by demethylation to obtain the target compound . These methods provide a convenient entry point to novel compounds and access to chemical space complementary to piperidine ring systems.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex due to the presence of multiple rings and functional groups. For example, the crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, revealed mirror symmetry and a chair conformation for the hexahydropyrimidine ring, with the 3-pyrrolin-2-one attached as a spiro-skeleton . Similarly, the crystal structure of tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate showed that the oxindole and pyran moieties are perpendicular to each other, stabilized by intermolecular and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Spirocyclic oxindoles can undergo various chemical reactions due to their functional groups. The tert-butyl group can be deprotected under acidic conditions, and the carboxylate can be used for further coupling reactions. The oxindole moiety can participate in electrophilic aromatic substitution, and the pyrrolidine ring can be involved in nucleophilic addition or substitution reactions. The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the potential of these compounds to be transformed into highly functionalized structures, such as macrocyclic Tyk2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic oxindoles are influenced by their molecular structure. The presence of tert-butyl and carboxylate groups can affect the solubility and reactivity of the compound. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point, boiling point, and stability . Additionally, the synthesis and crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate highlight the importance of substituents on the indoline ring, which can modify the electronic properties and reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is synthesized through various methods. Teng, Zhang, and Mendonça (2006) describe an efficient, scalable synthesis approach towards a spirocyclic oxindole analogue of this compound, highlighting key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole ethyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate (Teng, Zhang, & Mendonça, 2006). Similarly, Meyers et al. (2009) discuss two efficient and scalable synthetic routes to a bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, useful for further selective derivation (Meyers et al., 2009).

Spectroscopic Characterization and Crystal Structure

Sharma et al. (2016) conducted an eco-friendly synthesis of a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, studying its spectral properties and X-ray crystal structure. This work illustrates the orientation of oxindole and pyran moieties in the molecule and how the crystal structure is stabilized by various hydrogen bonds (Sharma et al., 2016).

Applications in Drug Synthesis

Several studies have explored the use of tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate in drug synthesis. For instance, Ikuta et al. (1987) synthesized a series of compounds using this molecule, evaluating them as candidate anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987). Furthermore, Funabiki et al. (2008) describe the asymmetric synthesis of polyfluoroalkylated prolinols based on the highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones (Funabiki et al., 2008).

Pharmaceutical and Biochemical Research

Research into pharmaceutical and biochemical applications of this compound has been extensive. For example, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which could have implications for developing certain pharmaceuticals (Chung et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

tert-butyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRLRHLKXXJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451436 | |

| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate | |

CAS RN |

205383-87-5 | |

| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

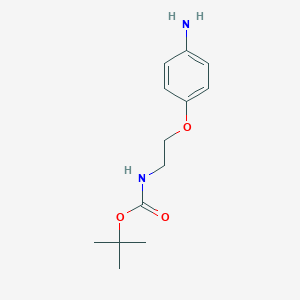

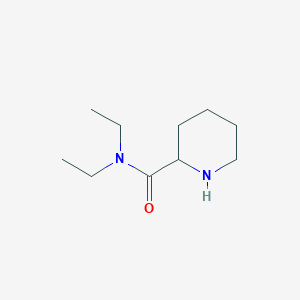

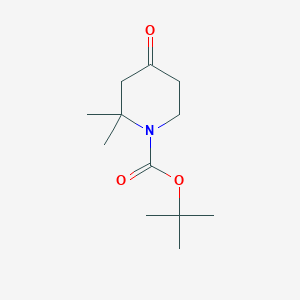

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)